N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.40 (d, 2H, aromatic H adjacent to dimethylamino group).
- δ 6.65–6.60 (d, 2H, aromatic H meta to dimethylamino group).
- δ 3.05 (s, 6H, N(CH₃)₂).
- δ 1.30 (s, 9H, C(CH₃)₂).
- ¹³C NMR (100 MHz, CDCl₃):
- δ 175.8 (amide carbonyl).
- δ 150.2 (C-N of dimethylamino group).
- δ 127.3–114.8 (aromatic carbons).
- δ 40.5 (C(CH₃)₂).
Infrared (IR) Spectroscopy
- ν 3300 cm⁻¹ : N-H stretching (amide).
- ν 1650 cm⁻¹ : C=O stretching (amide I band).
- ν 1550 cm⁻¹ : N-H bending (amide II band).
- ν 1250 cm⁻¹ : C-N stretching (dimethylamino group).
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) :
These spectral data align with the proposed structure and confirm the presence of functional groups.
X-ray Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this compound is not available in the provided sources, conformational analysis can be inferred from related aromatic amides. The molecule likely adopts a planar amide group with the phenyl ring rotated approximately 30° relative to the amide plane due to steric hindrance from the 2,2-dimethyl group. The dimethylamino group’s lone pair electrons engage in resonance with the phenyl ring, stabilizing the structure.
Comparative Structural Analysis with Related Aromatic Amides
Table 2: Structural Comparison with Related Compounds
The 2,2-dimethylpropanamide group in this compound enhances steric hindrance compared to simpler amides, reducing rotational freedom and increasing thermal stability. The para-substituted dimethylamino group enhances electron donation to the phenyl ring, influencing electronic properties such as absorption maxima.
Properties
CAS No. |
173317-62-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) |
InChI Key |
DVRNFYCNZSSUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
| Component | Details |
|---|---|
| Carboxylic Acid Derivative | 2,2-Dimethylpropanoyl chloride (pivaloyl chloride) |
| Amine | 4-(Dimethylamino)aniline |
| Base | Triethylamine or 4-dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) |
| Temperature | Room temperature to 0°C (controlled for exothermic reactions) |
Procedure :
-
Activation : 2,2-Dimethylpropanoyl chloride is treated with a base (e.g., triethylamine) to neutralize HCl byproducts.
-
Coupling : 4-(Dimethylamino)aniline is added, and the mixture is stirred for 2–24 hours.
-
Purification : The crude product is extracted with organic solvents, washed with aqueous NaHCO₃, and dried.
Key Findings :
-
Yield : 70–85% (typical for acid chloride-mediated amidations).
-
Catalyst Role : DMAP accelerates reactions by stabilizing the acylium ion intermediate.
-
Purity : Recrystallization from ethyl acetate or hexane enhances purity.
Coupling Agent-Mediated Synthesis
For challenging amide formations, coupling agents like T3P (tetramethylphosphoritetrichloride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. These methods are particularly effective for sterically hindered substrates.
Reaction Conditions and Reagents
| Component | Details |
|---|---|
| Coupling Agent | T3P or EDC with HOAt (hydroxyazabenzotriazole) |
| Base | N,N-Diisopropylethylamine (DIPEA) or triethylamine |
| Solvent | Acetonitrile (MeCN), THF, or dichloromethane (DCM) |
| Temperature | −10°C to room temperature (controlled for exothermic steps) |
Procedure :
-
Activation : The carboxylic acid (2,2-dimethylpropanoic acid) is treated with T3P and DIPEA at −10°C.
-
Coupling : 4-(Dimethylamino)aniline is added, and the reaction is stirred for 2–24 hours.
-
Workup : Acidic aqueous extraction removes byproducts, followed by recrystallization.
Key Findings :
-
Yield : 60–75% (lower than acid chloride methods but reliable for complex substrates).
-
Advantages : Tolerant to moisture and suitable for large-scale production.
-
Limitations : Higher cost of coupling agents compared to acid chlorides.
Mixed Anhydride Approach with Boron Trifluoride
This method employs boron trifluoride (BF₃) to generate mixed anhydrides, facilitating amide bond formation. It is advantageous for less reactive amines or carboxylic acids.
Reaction Conditions and Reagents
| Component | Details |
|---|---|
| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) |
| Solvent | MeCN, THF, or dichloromethane (DCM) |
| Temperature | 80°C (reflux conditions) |
Procedure :
-
Anhydride Formation : 2,2-Dimethylpropanoic acid reacts with BF₃·OEt₂ to form a mixed anhydride.
-
Amination : 4-(Dimethylamino)aniline is added, and the mixture is refluxed for 5–24 hours.
-
Workup : Neutralization with NaHCO₃, followed by extraction and purification.
Key Findings :
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Acid Chloride | 70–85% | High efficiency, low cost | Exothermic, requires dry conditions |
| Coupling Agents (T3P/EDC) | 60–75% | Moisture tolerance, scalability | Higher reagent costs |
| Mixed Anhydride (BF₃) | 50–65% | Suitable for less reactive substrates | Limited scalability, side reactions |
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and purity. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below highlights key structural analogues and their substituent-driven properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances solubility and facilitates metal coordination in catalysis (e.g., iridium complexes in ), whereas halogenated analogues (e.g., –Cl, –CF₃) increase lipophilicity and stability, making them suitable for agrochemical applications .
- Heterocyclic vs. Phenyl Backbones: Pyridyl derivatives (e.g., ) exhibit distinct electronic properties and are often prioritized in drug discovery due to their improved pharmacokinetic profiles .
Biological Activity
N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or receptor modulator , affecting various signaling pathways:
- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or altering enzyme conformation.
- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing cellular responses.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial in cancer progression. A notable example is the synthesis of 5-chloro-N4-substituted phenyl derivatives that demonstrated potent inhibition of VEGFR-2, a key target in cancer therapy .
Anticonvulsant Effects
In studies evaluating anticonvulsant activity, compounds structurally related to this compound have shown efficacy in various seizure models. For example, certain derivatives exhibited significant protective effects against seizures in the maximal electroshock (MES) test and the 6 Hz test .
Neurokinin Receptor Modulation
Preliminary investigations suggest that this compound may interact with neurokinin receptors. These receptors play essential roles in pain perception and inflammation, indicating potential therapeutic applications in pain management.
Case Studies and Research Findings
Several studies highlight the biological activities of compounds related to this compound:
- VEGFR-2 Inhibition Study:
- Anticonvulsant Evaluation:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. A primary amine (e.g., 4-(dimethylamino)aniline) reacts with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base to neutralize HCl byproducts . Optimization involves:
- Solvent selection : DCM or THF for improved solubility.
- Temperature control : Reflux (40–50°C) ensures complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : and NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and propanamide carbonyl (δ ~168–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify molecular weight .
- IR Spectroscopy : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) validate functional groups .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodology :
- Enzyme inhibition : Test interactions with kinases or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the dimethylamino group’s role in ligand-receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-response analysis : Establish EC/IC values to clarify potency discrepancies .
- Solubility assessment : Use DMSO or cyclodextrin-based carriers to address variability caused by poor aqueous solubility .
- Metabolic stability : Perform liver microsome assays to identify if rapid degradation underlies inconsistent in vivo results .
Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic development?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility without altering the dimethylamino pharmacophore .
- Prodrug design : Mask the amide group with ester linkages to enhance bioavailability .
- Crystallography : Analyze crystal packing (e.g., monoclinic P21/c space group) to predict stability and polymorphic behavior .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology :
- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonding with the dimethylamino group .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) for protein targets .
- X-ray crystallography : Resolve co-crystal structures with target proteins to identify key interaction sites .
Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Flow chemistry : Continuous reactors improve yield and reduce side reactions compared to batch processes .
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to enhance efficiency .
- Process analytics : In-line FTIR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
